1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-2-methylpiperidine
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Overview
Description
1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-2-methylpiperidine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring substituted with a sulfonyl group, a chloro group, and a propoxy group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-2-methylpiperidine typically involves multiple steps, starting with the preparation of the core piperidine structure. The introduction of the sulfonyl group is achieved through sulfonation reactions, while the chloro and propoxy groups are introduced via halogenation and etherification reactions, respectively. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions. This approach allows for better control over reaction parameters, improved safety, and higher efficiency. The use of automated systems and real-time monitoring ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-2-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro and propoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-2-methylpiperidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-2-methylpiperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in hydrogen bonding and electrostatic interactions, while the chloro and propoxy groups contribute to the compound’s lipophilicity and ability to penetrate biological membranes. These properties enable the compound to modulate enzyme activity, receptor binding, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-1H-pyrazole
- 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)pyrrolidine
- 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-methyl-1H-imidazole
Uniqueness
Compared to these similar compounds, 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-2-methylpiperidine stands out due to its specific piperidine ring structure, which imparts unique chemical and biological properties. The presence of the sulfonyl group enhances its reactivity and potential for diverse applications, while the chloro and propoxy groups provide additional sites for chemical modification and functionalization.
Properties
Molecular Formula |
C16H24ClNO3S |
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Molecular Weight |
345.9 g/mol |
IUPAC Name |
1-(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl-2-methylpiperidine |
InChI |
InChI=1S/C16H24ClNO3S/c1-4-9-21-15-10-12(2)14(17)11-16(15)22(19,20)18-8-6-5-7-13(18)3/h10-11,13H,4-9H2,1-3H3 |
InChI Key |
MCTLWYLIZUERGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCCCC2C |
Origin of Product |
United States |
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